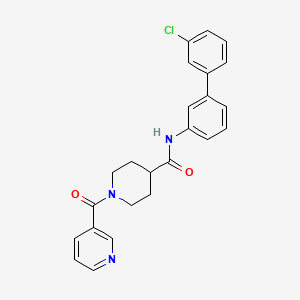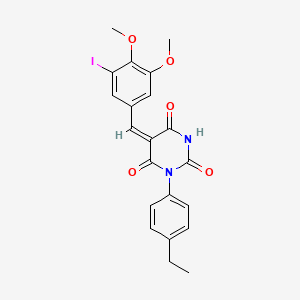
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating several neurological disorders. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) allosteric inhibitors.
Mecanismo De Acción
BPN14770 is a N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide allosteric inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide is an enzyme that breaks down cAMP, which is involved in several cellular processes, including memory formation and learning. By inhibiting N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, BPN14770 increases the levels of cAMP in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN14770 has several advantages for lab experiments, including its availability as a commercially available compound and its well-established synthesis method. Additionally, BPN14770 has been extensively studied in preclinical models, providing a wealth of data for further research. However, BPN14770 has some limitations, including its relatively low potency and selectivity compared to other N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide inhibitors.
Direcciones Futuras
Several future directions for research on BPN14770 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in patients with neurological disorders are needed to determine the safety and efficacy of BPN14770 in humans. Finally, further optimization of the compound's potency and selectivity may lead to the development of more effective treatments for neurological disorders.
Conclusion
In conclusion, BPN14770 is a small molecule drug that has shown potential in treating several neurological disorders. Its mechanism of action involves the inhibition of N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, leading to increased levels of cAMP in the brain. BPN14770 has been extensively studied in preclinical models and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Further research is needed to determine the safety and efficacy of BPN14770 in humans and to optimize its potency and selectivity for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of BPN14770 involves several steps, including the formation of an amide bond between 3-pyridinecarboxylic acid and 4-piperidinecarboxylic acid, followed by the introduction of a biphenyl group and a chloro group. The final compound is obtained through purification and isolation techniques. The synthesis of BPN14770 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
BPN14770 has shown potential in treating several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, paving the way for further clinical trials in patients with neurological disorders.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-7-1-4-18(14-21)19-5-2-8-22(15-19)27-23(29)17-9-12-28(13-10-17)24(30)20-6-3-11-26-16-20/h1-8,11,14-17H,9-10,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDTLNCBBNHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5233536.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)